4-(Aminomethyl)benzoic acid

概要

説明

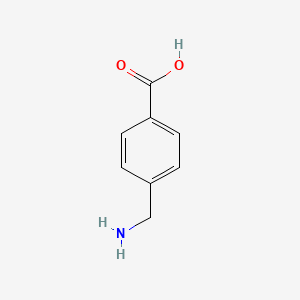

アミノメチル安息香酸は、4-アミノメチル安息香酸としても知られており、分子式C8H9NO2の化学化合物です。これは主に、フィブリンの凝固を阻止することにより、フィブリン分解を阻害する作用で知られています。 この化合物は、その独特の化学的特性により、さまざまな医療および工業用途で使用されています .

作用機序

アミノメチル安息香酸の主な作用機序は、そのフィブリン溶解阻止作用です。フィブリン溶解に責任があるプラスミノーゲンからプラスミンへの活性化を阻害することにより、フィブリン凝固の分解を阻害します。 この作用は、血液凝固の安定性を維持し、過度の出血を防ぐのに役立ちます .

類似化合物の比較

類似化合物

4-アミノ安息香酸: 構造は似ていますが、アミノ基に結合したメチル基がありません。

2-アミノ-5-メチル安息香酸: ベンゼン環の異なる位置にメチル基が含まれています.

独自性

アミノメチル安息香酸は、その特定のフィブリン溶解阻止作用のために独特であり、過度の出血を防ぐための医療用途で特に有用です。 その化学構造により、生体分子との特定の相互作用が可能になり、類似化合物と比較してその有効性が向上しています .

生化学分析

Biochemical Properties

4-(Aminomethyl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme plasmin, which is responsible for breaking down fibrin clots. By inhibiting plasmin, this compound helps stabilize blood clots and prevent excessive bleeding. Additionally, it can interact with other proteins involved in the coagulation cascade, further enhancing its antifibrinolytic properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In endothelial cells, which line blood vessels, this compound helps maintain the integrity of the vascular system by preventing the breakdown of fibrin. It also influences cell signaling pathways related to coagulation and inflammation. In other cell types, such as fibroblasts and smooth muscle cells, this compound can affect gene expression and cellular metabolism, promoting cell survival and function under conditions of stress or injury .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of plasmin, inhibiting its enzymatic activity and preventing the degradation of fibrin clots. This binding interaction is crucial for its antifibrinolytic action. Additionally, this compound can modulate the activity of other enzymes and proteins involved in the coagulation cascade, further enhancing its therapeutic effects. Changes in gene expression induced by this compound also contribute to its overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining the stability of fibrin clots and preventing excessive bleeding. Its efficacy may diminish over extended periods, necessitating repeated administration in clinical settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits fibrinolysis and stabilizes blood clots without causing significant adverse effects. At higher doses, it may lead to toxic effects, such as impaired kidney function or gastrointestinal disturbances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired antifibrinolytic action. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an antifibrinolytic agent. It interacts with enzymes such as plasmin and other proteases involved in the coagulation cascade. These interactions help regulate the breakdown of fibrin and maintain hemostasis. Additionally, this compound can influence metabolic flux and metabolite levels in cells, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within the extracellular matrix. These interactions help determine its localization and accumulation in specific tissues, influencing its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with plasmin occurs primarily in the extracellular space, where fibrin clots are formed and degraded. Understanding the subcellular localization of this compound helps elucidate its mechanism of action and potential therapeutic applications .

準備方法

合成経路と反応条件

アミノメチル安息香酸は、いくつかの方法で合成できます。 一般的な方法の1つは、テレフタル酸ジメチルを水酸化カリウムで加水分解して4-メチル安息香酸を得て、その後塩素化し、続いてアミノ化してアミノメチル安息香酸を生成する方法です . 別の方法は、活性炭を用いて脱色し、希塩酸を加えて目的のpHレベルにする方法です .

工業的製造方法

工業的な環境では、アミノメチル安息香酸は、反応条件を厳密に制御して高収率と純度を確保した大規模な化学反応器を使用して製造されます。 このプロセスは、通常、反応を最適化するために、触媒と特定の温度および圧力条件の使用を伴います .

化学反応の分析

反応の種類

アミノメチル安息香酸は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、酸化生成物を生成します。

還元: 水素の付加または酸素の除去により、還元生成物が生成されます。

一般的な試薬と条件

アミノメチル安息香酸の反応に使用される一般的な試薬には、塩酸、水酸化カリウム、およびさまざまな塩素化剤が含まれます。 温度やpHなどの反応条件は、目的の生成物を得るために注意深く制御されます .

生成される主な生成物

アミノメチル安息香酸を含む反応から生成される主な生成物には、医薬品や工業用途に使用されるさまざまな誘導体が含まれます。 これらの生成物は、通常、その化学的安定性と生物学的活性の向上によって特徴付けられます .

科学的研究の用途

アミノメチル安息香酸は、幅広い科学的研究用途があります。

化学: より複雑な化学化合物の合成における前駆体として使用されます。

生物学: フィブリン溶解を阻害する役割とその出血性疾患の治療における潜在的な使用について研究されています。

科学的研究の応用

Aminomethylbenzoic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex chemical compounds.

Biology: Studied for its role in inhibiting fibrinolysis and its potential use in treating bleeding disorders.

Industry: Employed in the production of polymers and other materials with specific chemical properties.

類似化合物との比較

Similar Compounds

4-Aminobenzoic acid: Similar in structure but lacks the methyl group attached to the amino group.

2-Amino-5-methylbenzoic acid: Contains a methyl group in a different position on the benzene ring.

Uniqueness

Aminomethylbenzoic acid is unique due to its specific antifibrinolytic properties, which make it particularly useful in medical applications for preventing excessive bleeding. Its chemical structure allows for specific interactions with biological molecules, enhancing its effectiveness compared to similar compounds .

生物活性

4-(Aminomethyl)benzoic acid, also known as para-aminomethylbenzoic acid (PAMBA), is a compound of significant interest due to its diverse biological activities. This article explores its antifibrinolytic properties, its role as a competitive inhibitor in peptide transport systems, and its potential therapeutic applications, particularly in the context of viral infections.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 153.16 g/mol

- CAS Number : 303-29-7

This compound possesses an amino group that contributes to its biological activity, particularly in inhibiting fibrinolysis.

Antifibrinolytic Activity

This compound is recognized as a type II antifibrinolytic agent. Its mechanism involves the inhibition of plasminogen activation, which is crucial for fibrin degradation. Studies have shown that it acts as a weak competitive inhibitor of plasminogen, thereby reducing fibrinolysis and promoting hemostasis.

Key Findings:

- Inhibition Mechanism : It blocks lysine-binding sites on plasminogen, preventing its interaction with fibrin and subsequent activation by tissue-type plasminogen activator (t-PA) .

- Comparative Efficacy : While it is less effective than other lysine analogs like tranexamic acid, it still demonstrates significant antifibrinolytic properties .

Peptide Transport Inhibition

Research indicates that this compound serves as a competitive inhibitor of peptide transport through the PepT1 transporter in renal epithelial cells. This property suggests potential applications in modulating peptide absorption and metabolism.

Experimental Insights:

- Competitive Inhibition : The compound inhibits the influx of labeled peptides in Xenopus laevis oocytes expressing PepT1, demonstrating its capacity to bind competitively at the transporter’s external surface .

- Kinetic Parameters : The inhibition constant (K) for this compound has been determined to be in the low millimolar range, indicating moderate affinity for the transporter .

Filovirus Entry Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of filovirus entry, including Ebola and Marburg viruses. These compounds have shown promise in preclinical trials for their ability to inhibit viral entry into host cells.

| Compound | EC (μM) | Viral Target |

|---|---|---|

| CBS1118 | <10 | Ebola Virus |

| CBS1118 | <10 | Marburg Virus |

The derivatives based on this compound exhibited good metabolic stability and did not significantly inhibit key cytochrome P450 enzymes, suggesting a favorable safety profile for further development .

Case Studies

- Hemostatic Activity Study : A study synthesized several dipeptide derivatives containing this compound and evaluated their effects on blood plasma coagulation. The results indicated no significant cytotoxicity or hemolysis at varying concentrations, supporting the safety of these compounds for therapeutic use .

- Viral Inhibition Trials : In vitro studies demonstrated that specific derivatives of this compound can effectively inhibit filovirus entry into Vero cells, showcasing their potential as antiviral agents .

特性

IUPAC Name |

4-(aminomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTBMLYLENLHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Record name | aminomethylbenzoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminomethylbenzoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204568 | |

| Record name | 4-Aminomethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-(Aminomethyl)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000264 [mmHg] | |

| Record name | 4-(Aminomethyl)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-91-7 | |

| Record name | 4-(Aminomethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminomethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminomethylbenzoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13244 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Aminomethyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminomethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(aminomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68WG9JKC7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The specific interactions and downstream effects of 4-(Aminomethyl)benzoic acid depend heavily on the context of its application. For instance, as a building block in peptide dendrimers designed to bind Vitamin B12, AMBA contributes to the overall structure and charge distribution of the dendrimer. [] This influences the strength and speed of cobalamin binding. [] In another context, AMBA acts as a competitive inhibitor of urokinase-type plasminogen activator (uPA), docking into the enzyme's active site S1 pocket. [] This binding hinders uPA's proteolytic activity, potentially impacting processes like tissue remodeling and cell migration. []

ANone: this compound is characterized by the following:

- Spectroscopic data: While specific spectroscopic data is not extensively covered in the provided research, its synthesis and characterization often involve techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These methods provide insights into its functional groups, structural conformation, and molecular mass, respectively.

A: this compound exhibits compatibility with various materials and demonstrates stability under different conditions, making it suitable for diverse applications. For instance, it serves as a linker in solid-phase peptide synthesis, showcasing compatibility with polystyrene resins and stability under the reaction conditions required for peptide chain assembly and cleavage. [] Furthermore, it functions as a chain extender for polyesters like PET and PBT, indicating its compatibility with these polymers and stability at elevated temperatures used in melt processing. []

A: While this compound itself is not typically employed as a catalyst, its derivatives have shown potential in catalytic applications. Specifically, a copper complex supported on this compound-functionalized Fe3O4 nanoparticles acts as a catalyst in the Ullmann coupling reaction. [] This reaction involves the coupling of aryl halides to form biaryl compounds, with the AMBA derivative contributing to the catalytic activity and selectivity.

A: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to understand the interaction of this compound derivatives with copper ions (Cu2+) in the context of wastewater treatment. [] These calculations provided insights into the adsorption mechanism, binding energies, and the role of different functional groups in the adsorption process. Additionally, Quantitative Structure-Activity Relationship (QSAR) models have been used to study AMBA derivatives in relation to their GPR54 agonistic activity, linking structural features to biological activity. []

A: Research on this compound derivatives has shed light on the impact of structural modifications on their biological activity. For example, incorporating AMBA into folate radioconjugates, specifically near the albumin-binding 4-(p-iodophenyl)butanoate entity, enhances the conjugates' affinity for albumin. [] This modification leads to improved pharmacokinetic properties, including increased blood residence time and altered tissue distribution profiles. [] In contrast, introducing a hydrophilic D-glutamic acid linker near AMBA can compromise albumin binding, highlighting the importance of linker properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。